REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][CH:6]([CH3:10])[C:7](Br)=[O:8].[O:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[NH:13][C:12]1=[O:20]>C(=S)=S>[Br:5][CH:6]([CH3:10])[C:7]([C:18]1[CH:17]=[CH:16][C:15]2[O:11][C:12](=[O:20])[NH:13][C:14]=2[CH:19]=1)=[O:8] |f:0.1.2.3|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)Br)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
O1C(NC2=C1C=CC=C2)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
STIRRING
|
Details
|
under stirring for 7 hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a crystalline residue, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a mixture of ethyl acetate and diethyl ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C=1C=CC2=C(NC(O2)=O)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |